![molecular formula C8H8BrNO2 B1380035 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid CAS No. 1214374-30-7](/img/structure/B1380035.png)
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of BMMA has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving BMMA are not detailed in the search results, general reactions involving similar compounds are available. For instance, bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at -5 to 0°C .Scientific Research Applications
Copper(II) Complexes with Sterically Demanding Ligands
The study by Smolentsev (2017) focuses on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands, highlighting the influence of steric hindrance on coordination geometry. The presence of a 6-methyl group on the pyridine ring alters the typical octahedral geometry to either a distorted square-pyramidal or a distorted trigonal-bipyramidal arrangement. This research provides a deeper understanding of how substituents affect metal-ligand interactions, which is crucial for designing metal-organic frameworks and catalysts (Smolentsev, 2017).
Synthesis of Pyridine-substituted Acids
Chui et al. (2004) investigated the synthesis and structural characteristics of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids. Their work demonstrates the regioselective formation of 3-methyl substituted derivatives from citraconic anhydride. This research is significant for the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals (Chui et al., 2004).
Bromination of Pyridone Derivatives
Wibaut and Wagtendonk (2010) explored the bromination of 1-methyl-6-bromopyridone-2, leading to the formation of 1-methyl-3, 5, 6-tribromopyridone-2. This study sheds light on the reactivity of bromine atoms in pyridine derivatives, which is essential for synthetic chemistry and the development of halogenated organic molecules (Wibaut & Wagtendonk, 2010).
Crystal Structure of Pyridine Herbicides
Park et al. (2016) analyzed the crystal structure of a pyridine herbicide, providing insights into the intermolecular interactions and network formation. This research is crucial for understanding the structural basis of herbicidal activity and for the design of new agrochemicals (Park et al., 2016).
Future Directions
properties
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUIWUJBHUKEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid |
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